1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
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Overview
Description
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is an organic compound that features a hydroxyethylamino group and a tolyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol typically involves the reaction of o-cresol with epichlorohydrin to form an intermediate, which is then reacted with ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.
Scientific Research Applications
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the tolyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethylamino)-3-phenoxy-propan-2-ol: Similar structure but with a phenoxy group instead of a tolyloxy group.
1-(2-Hydroxyethylamino)-3-methoxy-propan-2-ol: Contains a methoxy group instead of a tolyloxy group.
1-(2-Hydroxyethylamino)-3-ethoxy-propan-2-ol: Features an ethoxy group in place of the tolyloxy group.
Uniqueness: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is unique due to the presence of the tolyloxy group, which imparts specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQJPIYJQWDWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389648 |
Source
|
Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89225-43-4 |
Source
|
Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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